1-Methyl-3-(2-morpholinothiazol-4-yl)urea
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Overview
Description
1-Methyl-3-(2-morpholinothiazol-4-yl)urea is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-morpholinothiazol-4-yl)urea typically involves the reaction of a thiazole derivative with a urea derivative. One common method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including this compound, can be achieved through the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is commonly used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-morpholinothiazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiazole ring or the urea moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
1-Methyl-3-(2-morpholinothiazol-4-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-morpholinothiazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug featuring a thiazole ring.
Uniqueness
1-Methyl-3-(2-morpholinothiazol-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4O2S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-methyl-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)urea |
InChI |
InChI=1S/C9H14N4O2S/c1-10-8(14)11-7-6-16-9(12-7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,14) |
InChI Key |
TWXPWPTTXBSHAO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CSC(=N1)N2CCOCC2 |
Origin of Product |
United States |
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